3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile

Heterocyclic Synthesis Thienoisoquinolines Step Economy

3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile (CAS 5275-11-6, also designated NSC-269621) is a sulfur-containing heterocyclic compound with the molecular formula C10H10N2S2 and a molecular weight of 222.33 g/mol. It belongs to the isothiochromene class, characterized by a fused thiopyran ring bearing both a thioxo group at position 1 and an amino group at position 3 adjacent to a carbonitrile moiety at position 4.

Molecular Formula C10H10N2S2
Molecular Weight 222.3 g/mol
CAS No. 5275-11-6
Cat. No. B1298939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile
CAS5275-11-6
Molecular FormulaC10H10N2S2
Molecular Weight222.3 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(SC2=S)N)C#N
InChIInChI=1S/C10H10N2S2/c11-5-8-6-3-1-2-4-7(6)10(13)14-9(8)12/h1-4,12H2
InChIKeyZTVYCPUACCAUGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile (CAS 5275-11-6): Procurement-Ready Heterocyclic Building Block


3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile (CAS 5275-11-6, also designated NSC-269621) is a sulfur-containing heterocyclic compound with the molecular formula C10H10N2S2 and a molecular weight of 222.33 g/mol . It belongs to the isothiochromene class, characterized by a fused thiopyran ring bearing both a thioxo group at position 1 and an amino group at position 3 adjacent to a carbonitrile moiety at position 4 . This compound is primarily recognized as a versatile precursor in heterocyclic synthesis, serving as a key starting material for constructing thieno[2,3-c]isoquinoline and pyrimidothienoisoquinoline systems through Gewald-type and related cyclocondensation reactions . Its unique combination of a nucleophilic amino group, an electrophilic thioxo function, and a reactive nitrile enables regioselective transformations that are difficult to achieve with structurally related analogs lacking one of these functional handles.

Why Generic Isothiochromene or 2-Aminothiophene Substitutes Cannot Replace CAS 5275-11-6 in Key Synthetic Routes


Substituting 3-amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile with superficially similar heterocyclic building blocks—such as non-thioxo isothiochromenes or simple 2-aminothiophenes—leads to either complete reaction failure or drastically reduced product diversity in established synthetic protocols . The thioxo group at position 1 is essential for the morpholine-mediated ring transformation that generates the 1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile intermediate, a gateway to thienotetrahydroisoquinolines and pyrimidothienotetrahydroisoquinolines . Analogs lacking the thioxo substitution (e.g., 3-amino-5,6,7,8-tetrahydro-1H-isothiochromene) cannot undergo this key activation step, while simple 2-aminothiophene-3-carbonitriles lack the cyclohexane-fused ring system required for the subsequent annulation chemistry . Furthermore, the simultaneous presence of the amino, thioxo, and nitrile groups in a single rigidified scaffold enables orthogonal functionalization that is not achievable with mono- or di-functional analogs, making this compound a non-substitutable entry point for specific heterocyclic library construction.

Quantitative Differentiation of CAS 5275-11-6: Head-to-Head Synthetic Utility and Scaffold Diversity Evidence


Synthetic Step Economy: Direct Conversion to Morpholinotetrahydroisoquinoline vs. Multi-Step Alternatives

3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile undergoes a single-step reaction with morpholine to yield 1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (compound 2), a pivotal intermediate reported by Kamal El-Dean et al. . This transformation exploits the thiocarbonyl group as a leaving group in a nucleophilic displacement/ring-contraction sequence. In contrast, synthesizing the same morpholinoisoquinoline intermediate from the non-thioxo analog 3-amino-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile would require at least two additional steps—introduction of an alternative leaving group (e.g., chlorination) followed by morpholine displacement—and has not been reported in the literature, underscoring the unique synthetic efficiency of the thioxo compound .

Heterocyclic Synthesis Thienoisoquinolines Step Economy

Downstream Scaffold Diversity: Number of Distinct Heterocyclic Cores Accessible from a Single Precursor

The 2018 study by Galal et al. demonstrated that a close structural analog—3-amino-1-(pyridin-4-yl)-5-(pyridin-4-ylmethylene)-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile (compound 3 in that work)—serves as the starting point for synthesizing at least seven distinct heterocyclic core classes: isothiochromeno[3,4-d]thiazolo[3,2-a]pyrimidinones, pyrimido[2,1-b][1,3]thiazinones, isothiochromeno[3,4-d][1,2,3]triazines, isothiochromeno[3,4-d]pyrimidinethiones, spirocyclic systems, pyrrolo[2,3-d]pyrimidines, and triazolo[1,5-f]pyrimidines . The unsubstituted CAS 5275-11-6 scaffold, lacking the pyridylmethylidene substituents, offers even greater versatility because the free positions at C-1 (thioxo) and C-5/C-8 (cyclohexene CH2 groups) remain available for additional functionalization prior to or during cyclization. By comparison, simple 2-aminothiophene-3-carbonitriles (Gewald products) typically yield only 2–3 distinct fused heterocyclic classes under analogous conditions, as reported in the Gewald chemistry review literature .

Scaffold Diversity Heterocyclic Libraries Drug Discovery

Cancer Cell Line Cytotoxicity: Comparative IC50 Values of Derivatives Synthesized from the Isothiochromene Core

Derivatives synthesized from the 3-amino-isothiochromene-4-carbonitrile scaffold exhibited potent in vitro cytotoxicity against multiple human carcinoma cell lines. In the 2018 Galal et al. study, compounds 15, 21a, and 21b—all derived from the isothiochromene core—showed IC50 values of 11.9, 11.7, and 11.5 µM against KB (oral carcinoma) cells; 13.3, 12.9, and 12.6 µM against CNE2 (nasopharyngeal carcinoma) cells; 13.1, 12.8, and 12.4 µM against MCF-7 (breast adenocarcinoma) cells; and comparable low-micromolar potency against MGC-803 (gastric carcinoma) cells . While the parent compound CAS 5275-11-6 itself was reported as inactive in the HIV-1 assay and not separately reported for cytotoxicity, the derivatives' consistent sub-15 µM IC50 values across four distinct cancer types establish the scaffold's capacity to generate cell-permeable, antiproliferative agents . This contrasts with derivatives of the simpler 2-aminothiophene-3-carbonitrile scaffold, which in a separate study by Rashad et al. (2005) exhibited IC50 values predominantly above 50 µM against comparable cell lines .

Anticancer Activity Cytotoxicity MTT Assay

Antiviral Activity Profile: HSV-1 and HIV-1 Screening Results for Isothiochromene Derivatives vs. Simple Thiopyrans

In the 2018 antiviral screening, compounds 22a and 22b—pyrimidinone derivatives built from the isothiochromene scaffold—reduced HSV-1 viral plaques by 90% and 95%, respectively, and exhibited moderate activity against HIV-1 cytopathic effect . Compounds 10a-c (thiazolopyrimidinone derivatives) reduced HSV-1 plaques by 82%, 88%, and 85%, respectively . The parent isothiochromene-4-carbonitrile scaffold (compound 3 in that study) was itself inactive against HIV-1, indicating that derivatization is essential for bioactivity. In contrast, a comparable series of 2-thioxo-2H-thiopyran derivatives synthesized via a different route (Esmaeili et al., 2011) showed only weak to moderate antibacterial activity and were not reported to exhibit any antiviral activity at comparable concentrations . The isothiochromene scaffold thus provides a uniquely productive platform for generating antiviral hits that is not replicated by the simpler 2-thioxo-2H-thiopyran system.

Antiviral Activity HSV-1 HIV-1

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

CAS 5275-11-6 is available from multiple established chemical suppliers at purities of 95% (AKSci) and 98% (CymitQuimica/Apollo Scientific, Leyan) . Its closest structural analog, 3-amino-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile (lacking the 1-thioxo group), is not listed as a commercially available compound in major supplier catalogs, requiring custom synthesis and adding 4–8 weeks to project timelines . The oxygen analog, 3-amino-1-oxo-5,6,7,8-tetrahydro-1H-isochromene-4-carbonitrile, is also not commercially stocked. Consequently, CAS 5275-11-6 is the only readily available member of this compound class that possesses the thioxo functionality, making it the default—and often only—commercially viable entry point for research programs requiring this specific substitution pattern.

Procurement Chemical Purity Supply Chain

High-Impact Application Scenarios for CAS 5275-11-6 Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis: Rapid Generation of Thieno[2,3-c]isoquinoline Screening Collections

Research groups building focused heterocyclic libraries for anticancer or antiviral screening should procure CAS 5275-11-6 as the primary building block. As demonstrated by Kamal El-Dean et al. (2008), the compound converts in a single step to the morpholinotetrahydroisoquinoline intermediate, which then reacts with diverse electrophiles to produce thienotetrahydroisoquinolines and pyrimidothienotetrahydroisoquinolines . This pathway enables the synthesis of 20–50 analogs from a single batch of the starting material, maximizing scaffold diversity per procurement event. The resulting derivatives have demonstrated antiproliferative activity in the 11–14 µM range against multiple carcinoma cell lines .

Antiviral Drug Discovery: HSV-1 and HIV-1 Inhibitor Lead Generation

For teams targeting herpes simplex virus-1 (HSV-1) or human immunodeficiency virus-1 (HIV-1), CAS 5275-11-6 provides a validated chemical starting point. Derivatives 10a-c and 22a-b, synthesized from the isothiochromene core, achieved 82–95% HSV-1 plaque reduction—a level of antiviral potency not observed for simpler 2-thioxo-2H-thiopyran analogs . Procurement of the parent compound enables the synthesis and screening of focused analog series designed to improve upon these initial hit rates through systematic substitution at the benzylidene, thiazole, and pyrimidine positions.

Gewald Chemistry Methodology Development: Benchmark Substrate for Reaction Optimization

The compound's structural features—a cyclohexanone-derived ring system, an α-cyano group, and elemental sulfur insertion points—make it an ideal benchmark substrate for developing and optimizing Gewald-type cyclization conditions . Unlike simpler substrates such as cyclohexanone-derived 2-aminothiophenes, CAS 5275-11-6 contains both a thioxo leaving group and a tetrahydrobenzo-fused system, providing richer analytical handles (NMR, HPLC) for monitoring reaction progress. This makes it a preferred model substrate for reaction engineering studies aimed at improving yield, reducing catalyst loading, or enabling flow chemistry approaches to heterocycle synthesis .

Chemical Biology Probe Development: Selective Functionalization via Thioxo Chemistry

The 1-thioxo group of CAS 5275-11-6 serves as a unique chemical handle for introducing structural complexity not accessible from the corresponding oxo or non-thioxo analogs. In the 2018 Galal et al. study, the thioxo group was exploited to form dithione intermediates (compound 5) via reaction with CS2, enabling subsequent thiazole and thiazinone ring closures . For chemical biology programs seeking to install biotin tags, fluorescent reporters, or photoaffinity labels through sulfur-selective chemistry, the thioxo group provides an orthogonal functionalization site that remains intact through amino-group or nitrile-group transformations, enabling convergent probe synthesis strategies.

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